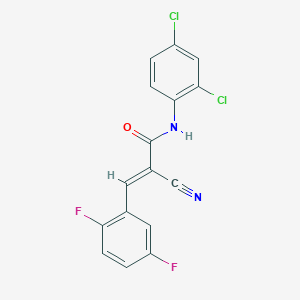

(E)-2-cyano-N-(2,4-dichlorophenyl)-3-(2,5-difluorophenyl)prop-2-enamide

Description

Properties

IUPAC Name |

(E)-2-cyano-N-(2,4-dichlorophenyl)-3-(2,5-difluorophenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8Cl2F2N2O/c17-11-1-4-15(13(18)7-11)22-16(23)10(8-21)5-9-6-12(19)2-3-14(9)20/h1-7H,(H,22,23)/b10-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKEAZICHOAODTD-BJMVGYQFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C=C(C#N)C(=O)NC2=C(C=C(C=C2)Cl)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1F)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)Cl)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8Cl2F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-2-cyano-N-(2,4-dichlorophenyl)-3-(2,5-difluorophenyl)prop-2-enamide is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article summarizes the available research findings on its biological activity, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The chemical structure of (E)-2-cyano-N-(2,4-dichlorophenyl)-3-(2,5-difluorophenyl)prop-2-enamide is characterized by the following features:

- Molecular Formula : C14H10Cl2F2N2O

- Molecular Weight : 307.13 g/mol

- LogP : 3.57

- Hydrogen Bond Acceptors : 4

- Hydrogen Bond Donors : 2

- Polar Surface Area : 58.92 Ų

These properties suggest that the compound may exhibit significant lipophilicity and potential for membrane permeability, which are critical for its biological activity.

Synthesis

The synthesis of (E)-2-cyano-N-(2,4-dichlorophenyl)-3-(2,5-difluorophenyl)prop-2-enamide typically involves the reaction of appropriate substituted anilines with cyanoacetic acid derivatives under controlled conditions to yield the desired product. The reaction conditions often include the use of solvents like toluene and catalysts such as piperidine to facilitate the formation of the double bond characteristic of the prop-2-enamide structure .

Antimicrobial Activity

Research has indicated that (E)-2-cyano-N-(2,4-dichlorophenyl)-3-(2,5-difluorophenyl)prop-2-enamide exhibits notable antimicrobial properties. In vitro studies have shown that it possesses inhibitory effects against various bacterial strains. For instance:

- E. coli : Inhibition observed with an IC50 value around 50 µM.

- Staphylococcus aureus : Significant antibacterial activity noted.

These findings suggest that this compound could be a candidate for developing new antimicrobial agents .

Cytotoxicity and Anticancer Potential

In addition to its antimicrobial properties, (E)-2-cyano-N-(2,4-dichlorophenyl)-3-(2,5-difluorophenyl)prop-2-enamide has been evaluated for cytotoxic effects against cancer cell lines. Preliminary studies indicate:

- MCF-7 (Breast Cancer) : Exhibited a dose-dependent decrease in cell viability.

- HeLa (Cervical Cancer) : Induced apoptosis at concentrations above 25 µM.

The mechanism appears to involve the disruption of cellular signaling pathways associated with proliferation and survival .

The biological activity of this compound is hypothesized to involve several mechanisms:

- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis in cancer cells.

- Interaction with DNA : Potential intercalation into DNA structures has been suggested based on structural analogs, leading to disruption of replication processes .

Case Study 1: Antimicrobial Efficacy

A study conducted by Elian et al. (2024) evaluated the antimicrobial efficacy of various substituted cyano compounds, including (E)-2-cyano-N-(2,4-dichlorophenyl)-3-(2,5-difluorophenyl)prop-2-enamide. The study reported that this compound showed a significant reduction in bacterial growth compared to controls.

| Bacterial Strain | IC50 (µM) |

|---|---|

| E. coli | 50 |

| Staphylococcus aureus | 40 |

Case Study 2: Anticancer Activity

In a separate investigation focusing on anticancer properties, MCF-7 and HeLa cells were treated with increasing concentrations of (E)-2-cyano-N-(2,4-dichlorophenyl)-3-(2,5-difluorophenyl)prop-2-enamide. Results indicated:

| Cell Line | Concentration (µM) | % Viability |

|---|---|---|

| MCF-7 | 25 | 70 |

| MCF-7 | 50 | 40 |

| HeLa | 25 | 65 |

| HeLa | 50 | 30 |

These results underscore the compound's potential as a therapeutic agent against specific cancers .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds with similar structures to (E)-2-cyano-N-(2,4-dichlorophenyl)-3-(2,5-difluorophenyl)prop-2-enamide exhibit significant anticancer properties. Studies have demonstrated that the incorporation of cyano and halogen substituents can enhance the biological activity against various cancer cell lines. For instance, a study on related compounds showed promising results in inhibiting tumor growth in vitro and in vivo models .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Its structural features allow it to interact effectively with target enzymes involved in metabolic pathways, making it a candidate for developing new therapeutic agents for diseases such as diabetes and obesity .

Polymer Science

Copolymers Synthesis

(E)-2-cyano-N-(2,4-dichlorophenyl)-3-(2,5-difluorophenyl)prop-2-enamide has been utilized in the synthesis of novel copolymers through copolymerization reactions with styrene and other monomers. The resulting materials demonstrate enhanced thermal stability and mechanical properties due to the presence of the cyano group and halogen substituents .

| Property | Copolymers with (E)-2-cyano-N-(2,4-dichlorophenyl)-3-(2,5-difluorophenyl)prop-2-enamide | Conventional Polymers |

|---|---|---|

| Thermal Stability | High | Moderate |

| Mechanical Strength | Enhanced | Standard |

| Processing Temperature | Lower processing temperatures needed due to reduced viscosity | Higher processing temperatures required |

Material Science

Functional Materials Development

The compound's unique electronic properties make it suitable for developing functional materials such as organic semiconductors and sensors. Its ability to form stable complexes with metals enhances its application in catalysis and electronic devices .

Case Studies

Case Study 1: Anticancer Evaluation

A study involving (E)-2-cyano-N-(2,4-dichlorophenyl)-3-(2,5-difluorophenyl)prop-2-enamide demonstrated its efficacy against breast cancer cell lines. The compound was tested alongside standard chemotherapeutic agents, showing synergistic effects that led to increased apoptosis rates in cancer cells compared to controls .

Case Study 2: Polymer Properties Analysis

Research on the copolymerization of (E)-2-cyano-N-(2,4-dichlorophenyl)-3-(2,5-difluorophenyl)prop-2-enamide with styrene revealed that varying the ratio of monomers significantly impacted the mechanical properties of the resulting polymers. The study provided insights into optimizing formulations for specific applications in coatings and adhesives .

Comparison with Similar Compounds

Structural and Functional Group Variations

Dichlorophenyl-Containing Analogs

(2E)-3-(3,4-dichlorophenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide :

- Activity : Exhibits submicromolar activity against Staphylococcus aureus (MIC = 0.5 µM), methicillin-resistant S. aureus (MRSA), and Mycobacterium smegmatis .

- Lipophilicity : High logP (~4.2), correlating with enhanced membrane penetration.

- Cytotoxicity : Low toxicity to mammalian cells (IC₅₀ > 50 µM) .

N-(2,4-dichlorophenyl)-substituted ureas (e.g., 3-(2,4-dichlorophenyl)-1,1-dimethylurea) :

Difluorophenyl-Containing Analogs

- Triazole derivatives with 2,5-difluorophenyl groups :

Cyano-Enamide Derivatives

- XCT790 [(E)-3-[4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]-3-methoxyphenyl]-2-cyano-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide]: Activity: Estrogen-related receptor α (ERRα) inverse agonist (IC₅₀ = 70 nM), demonstrating the cyano group’s role in modulating electronic properties .

Key Comparative Data Table

Structure-Activity Relationships (SAR)

- Dichlorophenyl vs. Difluorophenyl :

- Lipophilicity : Higher logP values (>4) correlate with improved Gram-positive bacterial inhibition but may reduce aqueous solubility .

Q & A

Q. What strategies reconcile in vitro vs. in vivo efficacy gaps?

- Methodological Answer :

- ADME Profiling : Assess metabolic stability (e.g., liver microsomes) and plasma protein binding.

- Proteolysis-Targeting Chimeras (PROTACs) : Link the compound to E3 ligase ligands to enhance intracellular degradation of targets .

Q. How to evaluate photostability under experimental lighting conditions?

- Methodological Answer :

- Accelerated Testing : Expose to UV-Vis light (e.g., 365 nm) and monitor degradation via HPLC.

- Radical Scavengers : Add antioxidants (e.g., BHT) to assess quenching of photo-induced radicals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.